6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride
Description
6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a carbonitrile group at the 3-position and a 1,4-diazepane moiety at the 6-position. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Key identifiers include:
Properties
Molecular Formula |
C11H16Cl2N4 |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c12-8-10-2-3-11(14-9-10)15-6-1-4-13-5-7-15;;/h2-3,9,13H,1,4-7H2;2*1H |
InChI Key |
LRWIHFGURKHEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)C#N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 1,4-diazepane with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, the compound is used to study its effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on various diseases and conditions. It is also used in drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride with analogs identified in the evidence, focusing on structural variations and inferred properties:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications (Inferred) |
|---|---|---|---|---|
| 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride | Pyridine-3-carbonitrile, 1,4-diazepane | C₁₁H₁₆Cl₂N₅ | 304.19 | High polarity (dihydrochloride salt); potential kinase inhibitor |
| 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride | Benzodiazole core, nitro group at 5-position | C₁₂H₁₆Cl₂N₆O₂ | 371.21 | Nitro group enhances electron deficiency; possible use in antimicrobial agents |
| 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole | Benzo[d]thiazole core, fluorine at 6-position | C₁₂H₁₄FN₃S | 267.33 | Fluorine improves metabolic stability; potential CNS-targeting agent |
| 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide | Pyridine-3-carboxamide substituent | C₁₁H₁₆N₅O | 246.29 | Carboxamide increases hydrophilicity; likely protease inhibitor |
Key Observations:
Core Heterocycle Differences :
- The pyridine core in the target compound contrasts with the benzodiazole or benzo[d]thiazole cores in analogs. Pyridine-based compounds often exhibit stronger hydrogen-bonding capacity, whereas benzodiazole derivatives may enhance π-π stacking interactions in protein binding .
In contrast, carboxamide (C₁₁H₁₆N₅O) and nitro (C₁₂H₁₆Cl₂N₆O₂) groups in analogs alter solubility and electronic profiles, influencing bioavailability .
Halogenation Impact :
- The 6-fluoro substituent in 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole enhances metabolic stability and membrane permeability, a common strategy in CNS drug design .
Salt Forms :
- The dihydrochloride salt of the target compound increases aqueous solubility compared to neutral analogs like 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide, which may require formulation optimization for in vivo studies .
Research Findings and Limitations
However, structural parallels to known bioactive molecules suggest hypotheses:
- The diazepane ring’s conformational flexibility may enable binding to diverse protein targets.
- The carbonitrile group’s electron-deficient nature could enhance interactions with catalytic lysine residues in kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
